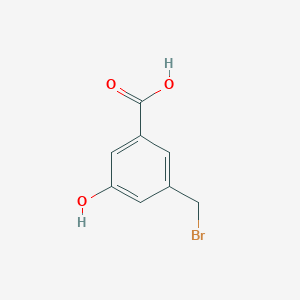

3-(Bromomethyl)-5-hydroxybenzoic acid

Description

Contextual Significance of Substituted Benzoic Acids in Organic Synthesis and Medicinal Chemistry

Substituted benzoic acids are a cornerstone of organic chemistry and play a pivotal role in the development of new medicines. preprints.orgnih.gov Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are crucial precursors and building blocks for a vast array of organic molecules. wikipedia.org In medicinal chemistry, the benzoic acid scaffold is found in numerous bioactive compounds and is utilized in the synthesis of pharmaceuticals with diverse therapeutic applications, including anticancer agents. preprints.org

The versatility of the benzoic acid core allows chemists to modify its structure by adding various functional groups to the benzene (B151609) ring. These substitutions can dramatically alter the molecule's physical, chemical, and biological properties. Researchers leverage these modifications in structure-based drug design to create compounds that can interact with specific biological targets, such as enzymes or receptors. researchgate.net For instance, substituted benzoic acids have been investigated as inhibitors for targets like influenza neuraminidase and protein phosphatases. nih.govresearchgate.net The development of 2,5-substituted benzoic acid derivatives has been a strategy for creating dual inhibitors of anti-apoptotic proteins, which are significant in cancer research. nih.gov

Academic Rationale for Comprehensive Research on 3-(Bromomethyl)-5-hydroxybenzoic Acid

Detailed academic research focusing specifically on this compound is not widely available. However, the rationale for investigating such a compound can be inferred from its structure and the known utility of related molecules. Derivatives of 3-bromomethylbenzoic acid are noted as valuable starting materials, or eductors, in the synthesis of certain herbicides. google.com This suggests a potential application in agrochemical research.

Furthermore, the presence of multiple functional groups offers a platform for creating a library of more complex molecules. The investigation of such a compound would likely focus on its utility as a versatile intermediate in the synthesis of novel compounds for pharmaceutical or materials science applications.

Overview of Key Structural Motifs and Their Research Relevance

The research relevance of this compound is defined by its three key structural motifs: the benzoic acid core, the hydroxyl group, and the bromomethyl group.

Benzoic Acid Core : As the foundational scaffold, the benzoic acid group provides a rigid aromatic structure and a carboxylic acid function. The carboxyl group is acidic and can engage in crucial interactions, such as hydrogen bonding with biological targets, which is a key consideration in drug design. nih.gov It also serves as a synthetic handle for creating esters, amides, and other derivatives. preprints.org

Bromomethyl Group (-CH2Br) : This functional group is a key feature that distinguishes this molecule from the more commonly studied 3-bromo-5-hydroxybenzoic acid. chemimpex.combiosynth.comcymitquimica.com The bromomethyl group is a highly reactive benzylic halide. It is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity is highly valuable in organic synthesis, allowing chemists to easily attach the molecule to other chemical structures, a common strategy in creating libraries of compounds for drug discovery or developing chemical probes.

The combination of these three motifs results in a multifunctional building block with significant potential for creating diverse and complex chemical entities for a range of scientific applications.

Data Tables

Due to the limited specific research data available for this compound, detailed experimental findings for this specific compound cannot be tabulated. However, representative data for a structurally related compound are provided for context.

Table 1: Physicochemical Properties of the Related Compound: 3-Bromo-5-hydroxybenzoic acid

| Property | Value | Source(s) |

| CAS Number | 140472-69-1 | biosynth.comscbt.com |

| Molecular Formula | C₇H₅BrO₃ | biosynth.comscbt.com |

| Molecular Weight | 217.02 g/mol | biosynth.comnih.gov |

| Melting Point | 237 °C | biosynth.com |

| Boiling Point | 388.1 °C | biosynth.com |

Note: This data is for 3-Bromo-5-hydroxybenzoic acid, not the subject compound this compound.

An exploration into the synthesis of this compound reveals a reliance on strategic chemical transformations. The methodologies center on the precise installation of the bromomethyl group onto a pre-existing aromatic framework and the careful management of the hydroxyl and carboxyl functionalities to ensure reaction compatibility and efficiency.

Structure

3D Structure

Properties

CAS No. |

89540-42-1 |

|---|---|

Molecular Formula |

C8H7BrO3 |

Molecular Weight |

231.04 g/mol |

IUPAC Name |

3-(bromomethyl)-5-hydroxybenzoic acid |

InChI |

InChI=1S/C8H7BrO3/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,10H,4H2,(H,11,12) |

InChI Key |

TVYSQPYKBOHYRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromomethyl 5 Hydroxybenzoic Acid

The synthesis of 3-(Bromomethyl)-5-hydroxybenzoic acid is primarily achieved through the targeted bromination of a methyl-substituted precursor, 3-methyl-5-hydroxybenzoic acid. This process requires careful control of reaction conditions to ensure selectivity and to manage the influence of the existing functional groups on the aromatic ring.

Chemical Reactivity and Mechanistic Studies of 3 Bromomethyl 5 Hydroxybenzoic Acid

Reactivity of the Benzyl (B1604629) Bromide Moiety

The bromomethyl group is a primary benzylic halide, a class of compounds known for its high reactivity in various organic transformations. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. Furthermore, the stability of the resulting benzylic carbocation or radical intermediate plays a crucial role in many of its reactions.

Nucleophilic Substitution Reactions with Heteroatom Nucleophiles

The benzyl bromide moiety readily undergoes nucleophilic substitution reactions (SN) with a wide array of heteroatom nucleophiles. libretexts.orglibretexts.org These reactions typically proceed through an SN2 mechanism, characterized by a backside attack of the nucleophile, or an SN1 mechanism involving the formation of a stabilized benzylic carbocation. The choice of mechanism is influenced by the solvent, the nature of the nucleophile, and the reaction conditions.

Common heteroatom nucleophiles include alkoxides, phenoxides, carboxylates, thiolates, and amines, leading to the formation of ethers, esters, thioethers, and amines, respectively. The presence of the hydroxyl and carboxylic acid groups on the aromatic ring can influence the reaction rate. The hydroxyl group is an electron-donating group, which can stabilize a developing positive charge on the benzylic carbon, potentially favoring an SN1 pathway. Conversely, the electron-withdrawing carboxylic acid group can destabilize the carbocation, favoring an SN2 pathway.

Table 1: Examples of Nucleophilic Substitution with Benzyl Halides

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| RO⁻ (Alkoxide) | Benzyl Ether | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF) |

| ArO⁻ (Phenoxide) | Benzyl Aryl Ether | Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF) |

| RCOO⁻ (Carboxylate) | Benzyl Ester | Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) |

| RS⁻ (Thiolate) | Benzyl Thioether | Base (e.g., NaOH), Biphasic or Protic Solvent |

Formation of Quaternary Ammonium (B1175870) Salts and Other Charged Species

When 3-(Bromomethyl)-5-hydroxybenzoic acid reacts with tertiary amines, it leads to the formation of quaternary ammonium salts. wikipedia.orgnih.gov This reaction, known as quaternization or the Menshutkin reaction, is a classic example of an SN2 reaction. The product is a permanently charged species, independent of the solution's pH. wikipedia.org

These quaternary ammonium compounds have a range of applications, including as phase-transfer catalysts, disinfectants, and surfactants. wikipedia.orgnih.gov The reaction rate is dependent on the steric hindrance of the tertiary amine and the solvent polarity. Similarly, reaction with phosphines or sulfides can yield the corresponding phosphonium (B103445) and sulfonium (B1226848) salts.

Table 2: Formation of Charged Species from Benzyl Bromides

| Reagent | Product Type |

|---|---|

| R₃N (Tertiary Amine) | Quaternary Ammonium Salt |

| R₃P (Tertiary Phosphine) | Quaternary Phosphonium Salt |

Reductive Transformations and Radical Pathways

The benzyl bromide moiety can undergo reductive transformations to replace the bromine atom with a hydrogen atom (hydrodehalogenation) or to form carbon-carbon bonds. nih.gov These reactions can proceed through various mechanisms, including catalytic hydrogenation, metal-hydride reduction, or radical pathways.

Radical reactions are often initiated by reagents like AIBN (Azobisisobutyronitrile) in the presence of a radical propagator such as tributyltin hydride (Bu₃SnH). libretexts.org The process involves the homolytic cleavage of the carbon-bromine bond to form a stable benzylic radical. libretexts.org This radical can then be trapped by a hydrogen atom donor to yield the reduced product or couple with another radical to form a dimer (e.g., a bibenzyl derivative). rsc.orgacs.org Photocatalytic methods have also emerged as a mild way to generate benzylic radicals for reductive transformations. researchgate.net

Transformations Involving the Carboxylic Acid Group

The carboxylic acid group is a key functional handle, enabling the synthesis of various derivatives such as esters and amides. It can also be removed from the aromatic ring through decarboxylation reactions.

Esterification and Amidation Reactions

Esterification of the carboxylic acid group can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.comiajpr.com This is an equilibrium-driven process, often requiring the use of excess alcohol or the removal of water to drive the reaction to completion. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, or activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), before reacting with an alcohol. mdpi.com When reacting with a halogenated compound, a non-quaternizable tertiary amine in a homogeneous liquid phase can be employed. google.com

Amidation follows similar principles, where the carboxylic acid is reacted with a primary or secondary amine. researchgate.net Direct reaction requires high temperatures, so coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to facilitate amide bond formation under milder conditions. researchgate.net The presence of the phenolic hydroxyl group and the benzyl bromide may necessitate the use of protecting groups or carefully chosen reaction conditions to avoid side reactions.

Table 3: Common Methods for Esterification and Amidation

| Transformation | Reagents | Typical Conditions |

|---|---|---|

| Fischer Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal |

| Esterification | Alkyl Halide (R'X), Base (e.g., K₂CO₃) | Aprotic solvent (e.g., DMF) |

Decarboxylation Pathways, including Halodecarboxylation Mechanisms

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. For aromatic carboxylic acids, this transformation often requires harsh conditions unless activating groups are present. nist.gov However, various catalytic methods have been developed to facilitate decarboxylation under milder conditions. nih.govresearchgate.net These can involve transition metal catalysts (e.g., copper, silver, palladium) and may proceed through radical or organometallic intermediates. acs.orgnih.gov

A related and synthetically useful transformation is halodecarboxylation, where the carboxyl group is replaced by a halogen. acs.orgnih.gov The Hunsdiecker reaction and its variants are classic examples. In these reactions, a silver salt of the carboxylic acid is treated with a halogen (e.g., bromine). The mechanism is believed to involve the formation of an acyl hypobromite (B1234621) intermediate, which undergoes homolytic cleavage to generate an acyloxy radical. This radical then loses CO₂ to form an aryl radical, which abstracts a bromine atom to yield the aryl bromide. acs.orgnih.gov The presence of electron-donating groups, like the hydroxyl group on the ring, can facilitate halodecarboxylation reactions that proceed via electrophilic ipso-substitution. acs.org

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a dominant functional group in this compound, dictating many of its chemical transformations. The acidity of this group and the electron-donating nature of the oxygen atom to the aromatic ring make it a prime site for reactions like O-alkylation, O-acylation, and oxidation.

The phenolic hydroxyl group can be converted into an ether or an ester through O-alkylation and O-acylation, respectively. These reactions are fundamental for modifying the molecule's properties or for protecting the hydroxyl group during multi-step syntheses.

O-Alkylation involves the reaction of the phenolic hydroxyl group with an alkylating agent, typically an alkyl halide. The reaction is usually performed in the presence of a base, which deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion. This process must be carefully controlled to prevent competing reactions, such as the esterification of the carboxylic acid or nucleophilic substitution at the benzylic bromide position. google.com A simple and effective method for the selective alkylation of phenols in polyfunctional aromatic compounds uses potassium carbonate (K2CO3) as the base, often with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net

Interactive Table: O-Alkylation Reaction Parameters

This table outlines typical reagents and conditions for the O-alkylation of phenolic compounds.

O-Acylation is the process of converting the phenolic hydroxyl group into an ester. This is typically achieved by reacting the phenol with an acylating agent like an acyl chloride or an acid anhydride. researchgate.net The reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which not only neutralizes the acidic byproduct (e.g., HCl) but also increases the nucleophilicity of the phenol. O-acylation is generally a fast and efficient reaction that proceeds under mild conditions. rsc.org It is a kinetically controlled process, whereas C-acylation (a Friedel-Crafts type reaction on the aromatic ring) is thermodynamically controlled and requires harsher conditions, such as the presence of a strong Lewis acid like AlCl3. rsc.org

The phenolic group is susceptible to oxidation, and the reaction products can vary widely depending on the oxidant and reaction conditions. The oxidation of phenols can proceed via a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) mechanism. nih.govacs.org

For substituted phenols, oxidation can lead to the formation of quinones or coupling products. acs.org In the case of hydroxybenzoic acids, oxidation often results in further hydroxylation of the aromatic ring. For example, the oxidation of salicylic (B10762653) acid (2-hydroxybenzoic acid) under Udenfriend's system conditions (Fe²⁺, ascorbic acid, O₂) yields 2,3- and 2,5-dihydroxybenzoic acids. openmedicinalchemistryjournal.com Similarly, oxidation of p-hydroxybenzoic acid with Fenton's reagent (Fe²⁺/H₂O₂) can occur. nih.gov Given these precedents, the oxidation of this compound would likely result in the introduction of additional hydroxyl groups on the aromatic ring. The antioxidant properties of hydroxybenzoic acids are attributed to their ability to neutralize free radicals by donating a hydrogen atom from the phenolic hydroxyl group. nih.gov

Interactive Table: Common Oxidants for Phenols

This table lists various reagents used for the oxidation of phenolic compounds and their typical outcomes.

Chemo- and Regioselectivity in Complex Reaction Systems

Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a critical consideration in the chemistry of a polyfunctional molecule like this compound. taylorandfrancis.comnih.gov The molecule contains three distinct reactive sites: a carboxylic acid, a phenolic hydroxyl group, and a benzylic bromide. The outcome of a reaction is determined by the inherent reactivity of these groups and the specific reagents and conditions employed.

Acidity and Basicity : The carboxylic acid proton is the most acidic, followed by the phenolic proton. Therefore, in the presence of one equivalent of a base, the carboxylic acid will be deprotonated first to form a carboxylate salt. A stronger base or more than one equivalent is required to deprotonate the phenolic hydroxyl group. This difference in acidity allows for selective reactions. For instance, the carboxylic acid can be converted to an ester under acidic conditions (Fischer esterification) while leaving the phenol group untouched.

Nucleophilicity vs. Electrophilicity : The molecule has both nucleophilic and electrophilic centers.

Nucleophilic sites : The phenolic oxygen, especially after deprotonation to a phenoxide, is a strong nucleophile and will readily participate in O-alkylation or O-acylation.

Electrophilic sites : The benzylic carbon of the bromomethyl group is a potent electrophile, highly susceptible to SN2 reactions with a wide range of nucleophiles. The carboxyl carbon is also electrophilic but generally less reactive towards nucleophiles than the benzylic bromide.

Controlling Reactivity : The choice of reaction conditions can direct a reagent to a specific functional group.

To target the benzylic bromide with a nucleophile, the reaction is typically run under neutral or mildly basic conditions to avoid deprotonation of the phenol, which would create a competing internal nucleophile.

To target the phenolic hydroxyl for O-alkylation, a base like K2CO3 is used to form the phenoxide. While the benzylic bromide is also present, the phenoxide is a potent nucleophile, and intramolecular reactions or reactions with an external alkylating agent can be favored.

To target the carboxylic acid for esterification, acidic conditions with an alcohol are used, which protonates the carbonyl oxygen, making the carboxyl carbon more electrophilic while leaving the phenol and benzylic bromide largely unreactive.

The ability to control the selective reaction at one functional group in the presence of others is a cornerstone of modern organic synthesis and is essential for the efficient utilization of complex building blocks like this compound. researchgate.net

Systematic Derivatization and Analog Synthesis of 3 Bromomethyl 5 Hydroxybenzoic Acid

Structural Modifications at the Bromomethyl Position

The benzylic bromide of the bromomethyl group in 3-(bromomethyl)-5-hydroxybenzoic acid serves as a highly reactive electrophilic center, amenable to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups at this position, leading to the synthesis of diverse analogs.

One common modification involves the displacement of the bromide ion by nitrogen-containing nucleophiles. For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further reduced to an amine, providing a pathway to 3-(aminomethyl)-5-hydroxybenzoic acid derivatives. A novel technology for the synthesis of aminomethylbenzoic acid involves the hydrolysis of a cyanobenzyl chloride followed by an ammonization reaction catalyzed by urotropine. google.com

The bromomethyl group is also susceptible to substitution by oxygen and sulfur nucleophiles. Alkoxides can be employed to form ether linkages, while thiolates can be used to introduce thioether moieties. Furthermore, the bromomethyl group can participate in C-alkylation reactions with suitable carbon nucleophiles, such as enolates or organometallic reagents, to form new carbon-carbon bonds. nih.gov

The reactivity of the bromomethyl group is characteristic of an SN2-type reaction, where the rate and efficiency are influenced by the nature of the nucleophile, the solvent, and the reaction conditions. The choice of a primary alkyl halide is crucial as secondary and tertiary halides tend to favor elimination reactions. wikipedia.orgmasterorganicchemistry.comjk-sci.comorganicchemistrytutor.com

Functionalization of the Hydroxyl Group to Design Novel Analogues

The phenolic hydroxyl group at the 5-position of the aromatic ring offers another site for structural diversification. Its acidic nature allows for deprotonation to form a phenoxide, which is a potent nucleophile for a variety of reactions.

A primary route for functionalization is through O-alkylation, most notably via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comjk-sci.comorganicchemistrytutor.comtcichemicals.com This method involves the reaction of the corresponding phenoxide with an alkyl halide to form an ether linkage. For example, the synthesis of 3-bromo-5-ethoxybenzoic acid has been achieved by reacting 3-bromo-5-hydroxybenzoic acid with diethyl sulfate (B86663) in the presence of a base. The initial step involves the esterification of the carboxylic acid, followed by etherification of the hydroxyl group and subsequent hydrolysis of the ester to yield the final product.

Another significant modification of the hydroxyl group is acylation to form esters. This can be accomplished by reacting the phenol (B47542) with acyl chlorides or acid anhydrides in the presence of a base. mdpi.com A convenient method for the specific acylation of phenolic hydroxyl groups involves a photoinduced radical pathway using an aldehyde in the presence of iridium and nickel bromide catalysts. nih.gov These esterification reactions introduce a variety of acyl groups, thereby modulating the electronic and steric properties of the molecule.

Chemical Conversions and Derivatizations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can be transformed into a range of other functionalities, significantly expanding the library of accessible analogs.

Esterification is a common derivatization of the carboxylic acid group. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a widely used method. masterorganicchemistry.comlibretexts.org However, this method has limitations with acid-sensitive substrates. Alternative methods include the use of coupling reagents or the conversion of the carboxylic acid to a more reactive acyl chloride, which can then be reacted with an alcohol. rug.nliajpr.comasianpubs.orglibretexts.orgyoutube.comresearchgate.net For instance, the synthesis of a 3-(bromomethyl)benzoic acid ester was achieved by reacting m-bromomethylbenzoyl chloride with an alcohol in the presence of pyridine (B92270). wikipedia.org

Amide formation is another crucial derivatization, typically achieved by activating the carboxylic acid followed by reaction with an amine. A variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) often in the presence of additives like HOBt or DMAP, are employed to facilitate this transformation. luxembourg-bio.comhepatochem.comresearchgate.netluxembourg-bio.comwindows.net These reagents form a highly reactive intermediate that is readily attacked by the amine nucleophile.

Furthermore, the carboxylic acid functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride are effective for this transformation, yielding 3-(bromomethyl)-5-(hydroxymethyl)benzene derivatives. chemscene.com

Synthesis of Advanced Poly-substituted Derivatives

Building upon the individual derivatizations of the three functional groups, the synthesis of advanced poly-substituted derivatives of this compound can be achieved through sequential or orthogonal chemical transformations. The directing effects of the existing substituents on the aromatic ring play a crucial role in electrophilic aromatic substitution reactions, guiding the position of newly introduced groups. wikipedia.orgmnstate.edulibretexts.orgreddit.commasterorganicchemistry.com

For example, the hydroxyl and carboxylic acid groups are meta-directing, while the bromomethyl group is ortho, para-directing. This differential directing effect can be exploited to introduce additional substituents at specific positions on the benzene (B151609) ring. For instance, nitration or halogenation of a derivatized this compound would be expected to occur at positions dictated by the combined electronic and steric influences of the existing groups.

The synthesis of polysubstituted homoproline analogs has been achieved through a three-component condensation reaction, showcasing a method to create complex heterocyclic structures from simpler building blocks. mdpi.com By strategically combining the derivatization reactions described in the preceding sections with further aromatic substitution reactions, a vast chemical space of novel, poly-functionalized molecules based on the this compound scaffold can be accessed.

Spectroscopic Characterization and Structural Elucidation of 3 Bromomethyl 5 Hydroxybenzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 3-(Bromomethyl)-5-hydroxybenzoic acid, ¹H and ¹³C NMR spectra would provide definitive evidence for its structural integrity.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons are expected to appear as multiplets or distinct singlets in the downfield region (typically δ 7.0-8.0 ppm). The benzylic protons of the bromomethyl group would likely resonate as a characteristic singlet further upfield, around δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom. The hydroxyl and carboxylic acid protons are expected to appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift (around δ 170 ppm). The aromatic carbons would appear in the region of δ 110-160 ppm, with their specific shifts influenced by the attached substituents. The carbon of the bromomethyl group is anticipated to resonate in the range of δ 30-40 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule. For instance, HMBC correlations between the benzylic protons and the aromatic carbons would firmly establish the position of the bromomethyl group on the aromatic ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 7.0 - 8.0 | Multiplet/Singlets |

| -CH₂Br | 4.5 - 5.0 | Singlet |

| -OH | Variable | Broad Singlet |

| -COOH | Variable | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -COOH | ~170 |

| Aromatic C-OH | 155 - 160 |

| Aromatic C-Br | 120 - 125 |

| Other Aromatic C | 110 - 140 |

| -CH₂Br | 30 - 40 |

Note: The chemical shift values are predicted and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with the C-H stretching bands. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1700 cm⁻¹. The O-H stretching of the phenolic hydroxyl group would likely appear as a broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration of the bromomethyl group is anticipated to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum, providing details about the substitution pattern. The C=O and C-Br stretching vibrations would also be observable, although their intensities might differ from those in the IR spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |

| Phenolic O-H | Stretch | 3200-3600 (broad) |

| Aromatic C-H | Stretch | >3000 |

| Carboxylic Acid C=O | Stretch | ~1700 (strong) |

| Aromatic C=C | Stretch | 1450-1600 |

| C-Br | Stretch | 500-700 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a molecular formula of C₈H₇BrO₃, the exact mass can be calculated with high accuracy.

The calculated monoisotopic mass of C₈H₇⁷⁹BrO₃ is 229.95786 Da, and for C₈H₇⁸¹BrO₃ is 231.95581 Da. HRMS analysis would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature provides unambiguous confirmation of the presence of a single bromine atom in the molecule.

Interactive Data Table: HRMS Data for this compound (C₈H₇BrO₃)

| Ion | Calculated Exact Mass (Da) |

| [M(⁷⁹Br)]⁺ | 229.95786 |

| [M(⁸¹Br)]⁺ | 231.95581 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and torsional angles.

Computational and Theoretical Chemistry Investigations of 3 Bromomethyl 5 Hydroxybenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. DFT, which approximates the complex many-electron system of a molecule based on its electron density, offers a balance of computational cost and accuracy, making it a widely used tool. nih.govnih.gov Ab initio methods, while more computationally intensive, are derived directly from theoretical principles without the use of experimental data. These calculations provide deep insights into the electronic and geometric properties of 3-(Bromomethyl)-5-hydroxybenzoic acid.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. Using methods like DFT with an appropriate basis set (e.g., 6-311++G(d,p)), researchers can calculate the geometry that corresponds to the lowest energy state on the potential energy surface. researchgate.netsemanticscholar.org This process yields precise information on bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, which has rotatable bonds (particularly in the bromomethyl and carboxylic acid groups), conformational analysis is crucial. This involves exploring the conformational landscape to identify different stable conformers (rotational isomers) and the energy barriers between them. Understanding the preferred conformations is essential as the molecular shape dictates how it can interact with other molecules.

Table 1: Illustrative Optimized Geometric Parameters for a Benzoic Acid Derivative (Note: This table provides example data typical for this class of compound, as specific published values for this compound are not available.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | e.g., 1.91 Å |

| C-O (hydroxyl) | e.g., 1.36 Å | |

| C=O (carboxyl) | e.g., 1.21 Å | |

| C-O (carboxyl) | e.g., 1.35 Å | |

| Bond Angle | C-C-Br | e.g., 118.5° |

| C-C-O (hydroxyl) | e.g., 119.2° | |

| O=C-O (carboxyl) | e.g., 122.5° |

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MESP)

The electronic structure of a molecule is key to its chemical behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, can act as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity. actascientific.com

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the electron density surface, using a color scale to indicate different potential values. Red regions signify negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), susceptible to nucleophilic attack. nih.govsemanticscholar.org For this compound, the MESP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, and positive potential around the acidic hydrogen atoms.

Table 2: Key Quantum Chemical Descriptors (Note: Values are illustrative.)

| Descriptor | Definition | Significance | Example Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability | e.g., -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability | e.g., -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | e.g., 5.0 eV |

Prediction of Reactivity Profiles and Mechanistic Insights

By combining insights from FMO and MESP analyses, a detailed reactivity profile for this compound can be constructed. The HOMO-LUMO gap provides a quantitative measure of its kinetic stability, while the MESP map identifies the specific sites most likely to engage in chemical reactions. researchgate.netresearchgate.net For instance, the electron-rich oxygen atoms would be predicted as likely sites for protonation or coordination to metal ions. The bromomethyl group is an inherent reactive site, susceptible to nucleophilic substitution reactions. These computational predictions are invaluable for understanding and designing synthetic pathways or for hypothesizing about the molecule's mechanism of action in a biological context.

Molecular Dynamics (MD) Simulations to Probe Conformational and Solvent Effects

While quantum chemical calculations typically model a molecule in isolation (gas phase), Molecular Dynamics (MD) simulations offer a way to study its behavior over time in a more realistic environment, such as in a solvent. scielo.br MD simulations use classical mechanics to calculate the trajectories of atoms and molecules, providing a dynamic picture of conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can reveal how its conformation and flexibility are influenced by solvent molecules, such as water. The polarity of the solvent can significantly affect properties like the stability of different conformers and the accessibility of reactive sites. scielo.org.zaresearchgate.net Force fields, which are sets of parameters used to define the potential energy of the system, are essential for these simulations, and resources like the Automated Topology Builder (ATB) can provide these parameters for specific molecules. uq.edu.au

In Silico Molecular Docking Studies for Ligand-Target Interactions

In silico molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein. nih.govmdpi.com This method is a cornerstone of computer-aided drug design. The process involves sampling a vast number of possible orientations and conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose.

The results of a docking study are ranked by a "docking score," which is a calculated value representing the predicted binding free energy (e.g., in kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction. nih.govunar.ac.id The analysis also reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein target. mdpi.com Such studies could be used to screen potential protein targets for this compound and to hypothesize its biological activity.

Theoretical Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, NMR chemical shifts)

Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic parameters. nih.gov The calculation of vibrational frequencies allows for the generation of a theoretical infrared (IR) spectrum. By comparing this computed spectrum with an experimentally obtained one, researchers can confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. actascientific.com

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated. These predictions serve as a valuable aid in the interpretation of complex experimental NMR spectra, helping to assign signals to specific atoms within the this compound molecule. The agreement between theoretical and experimental spectra provides strong evidence for the correctness of the determined structure.

Advanced Research Directions and Mechanistic Probes Utilizing 3 Bromomethyl 5 Hydroxybenzoic Acid

Exploration of Structure-Activity Relationships through Mechanistic Investigations

The specific arrangement of functional groups on the benzene (B151609) ring of 3-(bromomethyl)-5-hydroxybenzoic acid is central to its potential biological activity. Structure-activity relationship (SAR) studies are crucial for understanding how this molecule interacts with biological systems and for guiding the design of new therapeutic agents or research tools. Benzoic acid derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. icm.edu.pl The bioactivity of these derivatives can be significantly influenced by the type, number, and position of substituents on the aromatic ring. icm.edu.pl

While direct molecular interaction studies specifically involving this compound are not extensively documented, its structural features suggest a high potential for targeted interactions with biomolecules. The carboxylic acid and hydroxyl groups can act as hydrogen bond donors and acceptors, forming non-covalent interactions with the active sites of enzymes and receptors. For instance, studies on other benzoic acid derivatives have demonstrated their ability to inhibit enzymes like α-amylase, where hydrogen bonding and hydrophobic interactions are the primary forces of inhibition. mdpi.com

The most distinguishing feature of this molecule is the bromomethyl group, a reactive electrophile capable of forming covalent bonds with nucleophilic amino acid residues such as cysteine, histidine, or lysine (B10760008) within a protein's binding pocket. This suggests its potential as a covalent inhibitor. Such irreversible interactions can lead to high potency and prolonged duration of action. The design of bromophenol derivatives has led to the discovery of potent inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP1B), a target in diabetes treatment. nih.gov The combination of a recognition moiety (the hydroxybenzoic acid core) and a reactive group (bromomethyl) is a classic strategy for developing targeted covalent inhibitors.

Table 1: Potential Molecular Interactions of this compound with Biomolecular Targets

| Functional Group | Type of Interaction | Potential Target Residues | Significance |

|---|---|---|---|

| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine | Anchors the molecule in the binding site; critical for affinity. |

| Hydroxyl Group | Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine | Contributes to binding affinity and selectivity. |

| Bromomethyl Group | Covalent Alkylation | Cysteine, Histidine, Lysine | Forms an irreversible bond, leading to potent and sustained inhibition. |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan | Enhances binding affinity through non-polar interactions. |

The redox behavior of this compound is primarily dictated by its phenolic hydroxyl group. Phenolic compounds are well-known antioxidants that can neutralize free radicals by donating a hydrogen atom, thereby preventing oxidative damage to cells. nih.gov The antioxidant capacity of hydroxybenzoic acids is highly dependent on the number and position of the hydroxyl groups. nih.govmdpi.com Specifically, compounds with hydroxyl groups at the meta-positions (3 or 5) exhibit significant antioxidant activity; 3,5-dihydroxybenzoic acid, a closely related structure, is a potent antioxidant. nih.gov Therefore, the 5-hydroxy group in this compound is expected to confer considerable radical-scavenging ability. The introduction of a bromine atom can also enhance the antioxidant activity of phenolic compounds. researchgate.net

Conversely, under certain conditions, such as in the presence of transition metal ions like cobalt(II), some benzoic acid derivatives can exhibit pro-oxidant behavior. nih.gov They may enhance the production of highly reactive species like the hydroxyl radical via Fenton-like reactions. This dual antioxidant/pro-oxidant character is a complex phenomenon where the compound can either protect against or contribute to oxidative stress depending on the specific chemical environment.

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system. nih.gov The reactive bromomethyl group makes this compound an excellent scaffold for the design of covalent chemical probes. nih.govnih.gov

The design strategy involves using the hydroxybenzoic acid core as the recognition element that directs the molecule to the binding site of a target protein. Once positioned correctly, the electrophilic bromomethyl group can react with a nearby nucleophilic amino acid residue, forming a stable, covalent linkage. nih.gov This process, often termed affinity labeling, permanently tags the protein.

If a fluorescent dye or a biotin (B1667282) tag is attached to the probe (for example, by modifying the carboxylic acid group), the tagged protein can be visualized or isolated for further analysis. This approach allows for the identification of new drug targets, the mapping of binding sites, and the quantification of target engagement within cells. nih.gov The development of such probes is a powerful method for advancing our understanding of complex signaling pathways. rsc.org

Applications in the Synthesis of Complex Organic Molecules

The distinct reactivity of its three functional groups makes this compound a valuable and versatile building block in organic synthesis. It serves as a precursor for a wide range of more complex molecules, including heterocyclic compounds and advanced polymeric materials.

Heterocyclic compounds are integral to medicinal chemistry and materials science. This compound provides multiple pathways for the synthesis of benzo-fused heterocycles. rsc.org The bromomethyl group is a potent electrophile for intramolecular cyclization reactions. For example, reaction with a nucleophile introduced onto the phenolic oxygen could lead to the formation of dihydrobenzofuran rings. nih.gov Similarly, the carboxylic acid can be converted to an amide, and subsequent reaction with the bromomethyl group could yield lactams.

Furthermore, the compound can be used in intermolecular reactions where it provides a core scaffold onto which a heterocyclic ring is built. For example, condensation reactions involving the carboxylic acid and hydroxyl group, followed by reactions at the bromomethyl site, can be used to construct a variety of complex ring systems, including those found in natural products and pharmaceuticals.

The bifunctional nature of the hydroxyl and carboxylic acid groups allows this compound to act as an AB-type monomer in polycondensation reactions. This can lead to the formation of wholly aromatic polyesters, a class of high-performance polymers known for their thermal stability and mechanical strength. nih.govmdpi.com The meta-substitution pattern of the functional groups would likely result in amorphous polymers with high glass transition temperatures.

The bromomethyl group adds a unique dimension to its utility as a monomer. It can be retained as a pendant group on the polymer backbone, providing a reactive site for post-polymerization modification. This allows for the grafting of other polymer chains or the introduction of specific functionalities to tailor the material's properties. Alternatively, this group can be used for cross-linking, transforming a linear polymer into a robust thermoset network. Bromine-containing monomers are also utilized to create polymers with specialized properties, such as high refractive indices for optical applications or inherent flame retardancy. specificpolymers.com

Table 2: Potential Polymer Architectures Derived from this compound

| Polymer Type | Polymerization Method | Role of Functional Groups | Potential Properties |

|---|---|---|---|

| Linear Aromatic Polyester (B1180765) | Self-Condensation | -OH and -COOH groups form ester linkages. | High thermal stability, amorphous, good solubility. |

| Functionalized Polyester | Self-Condensation | -OH and -COOH form backbone; -CH₂Br is a pendant group. | Allows for post-polymerization modification and grafting. |

| Cross-linked Network | Condensation followed by Cross-linking | -OH and -COOH form linear chains; -CH₂Br sites react to form network. | Thermoset material, high mechanical strength, solvent resistance. |

| Graft Copolymer | Macromonomer Synthesis | -CH₂Br used to initiate polymerization of another monomer. | Combines properties of two different polymers. |

Green Chemistry Principles in the Synthesis and Transformations of Bromomethylated Benzoic Acids

The synthesis of functionalized aromatic compounds, such as this compound and related bromomethylated benzoic acids, is fundamental in pharmaceutical and materials science. Traditionally, the synthetic routes to these molecules have often involved hazardous reagents, toxic solvents, and energy-intensive processes, generating significant chemical waste. The adoption of green chemistry principles offers a framework to redesign these syntheses, aiming to enhance efficiency, reduce environmental impact, and improve safety. This section explores the application of key green chemistry principles—specifically maximizing atom economy, utilizing safer solvents and reagents, and leveraging catalysis and energy-efficient methods—in the synthesis and transformation of this important class of compounds.

Maximizing Atom Economy and Waste Prevention

A core principle of green chemistry is the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. This concept, known as atom economy, is a critical measure of a reaction's efficiency. Traditional benzylic bromination reactions, such as the Wohl-Ziegler reaction, often fall short of this ideal.

For instance, the use of elemental bromine (Br₂) for radical bromination theoretically results in a maximum atom economy of 50%, as the other half of the bromine atoms are converted into hydrogen bromide (HBr) byproduct. While N-Bromosuccinimide (NBS) is often used as a safer alternative to liquid bromine, it also presents a low atom economy; the entire succinimide (B58015) portion of the molecule becomes a waste byproduct. chadsprep.com

| Bromination Method | Brominating Agent(s) | Key Byproduct(s) | Atom Economy Consideration | Reference |

|---|---|---|---|---|

| Traditional Radical Bromination | Br₂ | HBr | Low (max 50% for Br₂). Generates corrosive acidic waste. | chadsprep.com |

| Wohl-Ziegler Reaction | N-Bromosuccinimide (NBS) | Succinimide | Low. The large succinimide portion is waste. | |

| Oxidative Bromination | HBr / H₂O₂ | H₂O | High. Bromide is used catalytically, and water is the only stoichiometric byproduct. | researchgate.net |

| Flow Chemistry Approach | NaBrO₃ / HBr | NaBr, H₂O | Very high. Allows for recycling of HBr, significantly reducing waste and improving Process Mass Intensity (PMI). | rsc.orgrsc.org |

Use of Safer Solvents and Auxiliaries

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Historically, benzylic brominations were performed in chlorinated solvents, most notably carbon tetrachloride (CCl₄), which is now recognized as a potent ozone-depleting substance and a carcinogen. bohrium.comacs.org Green chemistry mandates the replacement of such hazardous solvents with safer, more environmentally benign alternatives.

Significant progress has been made in identifying and implementing greener solvents for bromination reactions. Acetonitrile has emerged as a common and effective replacement for chlorinated solvents in many protocols. bohrium.comacs.orgcolab.ws Even more sustainable are processes that utilize water as the reaction medium. Reactions performed "on water" or in aqueous biphasic systems can proceed efficiently for various substrates, simplifying workup procedures and avoiding the use of toxic organic solvents. researchgate.netscirp.orgscirp.org Furthermore, research into solvent-free reaction conditions represents the ideal scenario. Mechanochemical methods, where mechanical force in a ball mill is used to drive the reaction, have been successfully applied to the bromofunctionalization of olefins, completely eliminating the need for a solvent. nih.gov

| Solvent Type | Example(s) | Key Disadvantages/Advantages | Reference |

|---|---|---|---|

| Traditional (Hazardous) | Carbon Tetrachloride (CCl₄), Chloroform (CHCl₃) | Toxic, carcinogenic, ozone-depleting, environmentally persistent. | bohrium.comacs.org |

| Greener Organic Solvent | Acetonitrile | Significantly lower toxicity and environmental impact compared to chlorinated solvents. | colab.wsresearchgate.net |

| Benign Aqueous Systems | Water (biphasic or "on water") | Non-toxic, non-flammable, inexpensive, and environmentally safe. Simplifies product isolation. | researchgate.netscirp.org |

| Solvent-Free | Mechanochemistry (Ball Milling) | Eliminates solvent waste entirely, often reduces reaction times and energy consumption. | nih.gov |

Catalysis and Energy Efficiency

Catalytic processes are inherently greener than stoichiometric ones because they reduce the amount of chemical waste generated. In the context of synthesizing bromomethylated benzoic acids, catalysis is often coupled with energy-efficient activation methods.

A significant green advancement is the use of visible light to initiate radical bromination reactions. Photochemical activation provides the energy to cleave the Br-Br bond or activate NBS, initiating the radical chain reaction without the need for chemical radical initiators like 2,2'-azobisisobutyronitrile (AIBN), which are often toxic and thermally unstable. bohrium.comacs.org This method is not only safer but also highly energy-efficient, often utilizing low-energy household lamps or LEDs at room temperature, thereby reducing the energy costs associated with heating. researchgate.netresearchgate.net

Another energy-efficient technique is sonochemistry, which uses the energy of ultrasound to induce cavitation in the reaction medium. This process can accelerate reactions, enhance mass transfer, and enable reactions to occur under milder conditions, often without the need for solvents or catalysts. ijisrt.com The application of ultrasound provides a powerful tool for greening chemical transformations by reducing reaction times and energy requirements. The development of continuous flow photoreactors further enhances these benefits by offering superior control over reaction parameters, improving safety, and allowing for scalable, efficient production with minimal waste. rsc.orgrsc.org

Conclusion and Future Outlook in the Research of 3 Bromomethyl 5 Hydroxybenzoic Acid

Synthesis of Current Academic Contributions and Identified Research Gaps

A thorough review of existing literature reveals a notable scarcity of dedicated research focused specifically on 3-(Bromomethyl)-5-hydroxybenzoic acid. Unlike its structural relatives, such as 3,5-dihydroxybenzoic acid or various brominated benzoic acids, this particular compound has not been the subject of extensive investigation. guidechem.com Consequently, its academic contributions are not documented in published studies but can be inferred from the well-established reactivity of its constituent functional groups.

The primary academic contribution of a molecule like this compound would be its role as a heterotrifunctional linker. The distinct reactivity of each group—the bromomethyl group for electrophilic substitution, the hydroxyl group for nucleophilic reactions like etherification, and the carboxylic acid for esterification or amidation—allows for sequential, controlled chemical modifications. This makes it an ideal candidate for constructing complex molecular architectures.

The absence of dedicated research signifies a considerable gap in the scientific literature. Key areas that remain unexplored include its fundamental chemical properties, the development of optimized and scalable synthesis protocols, and the systematic evaluation of its reactivity under various conditions. The potential applications derived from its unique structure have yet to be realized.

| Identified Research Gaps | Description |

| Optimized Synthesis | No established, high-yield synthetic route is documented, hindering its accessibility for research. The synthesis from precursors like 3,5-dimethylbenzoic acid or via functionalization of 3-hydroxy-5-methylbenzoic acid remains theoretical. prepchem.com |

| Chemical Characterization | A comprehensive profile of its physical and chemical properties, including spectroscopic data (NMR, IR, MS) and pKa values, is not available in peer-reviewed literature. |

| Reactivity Profiling | The selective reactivity of its three functional groups has not been systematically studied. Understanding the conditions required to functionalize one group while leaving the others intact is crucial for its use as a building block. |

| Application Studies | There are no published reports on its use in medicinal chemistry, materials science, or any other field, representing a significant opportunity for novel discovery. |

Prognosis for Emerging Methodologies and Interdisciplinary Research Opportunities

The future of this compound research is intrinsically linked to its potential to bridge various scientific disciplines. Its structure is perfectly suited for modern chemical technologies and can address complex challenges in several fields.

Emerging Methodologies:

The synthetic utility of this compound could be greatly enhanced by applying modern methodologies. For instance, flow chemistry could be employed to develop a safe and scalable synthesis, particularly managing the reactive bromomethyl group. Photoredox catalysis could open new avenues for functionalizing the aromatic ring or engaging the bromomethyl group in novel coupling reactions. Furthermore, computational chemistry and machine learning models could predict its reactivity and guide the rational design of derivatives with specific properties, accelerating the discovery process without extensive empirical screening.

Interdisciplinary Research Opportunities:

Medicinal Chemistry and Drug Discovery: The compound's structure is highly relevant for the synthesis of complex therapeutic agents. It could serve as a central scaffold for developing Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where its distinct functional groups would allow for the precise attachment of a target-binding ligand, an E3 ligase-recruiting moiety, or a potent cytotoxic payload. Its hydroxybenzoic acid core is also found in various biologically active natural products, suggesting potential for creating novel antimicrobial or anti-inflammatory agents. nih.gov

Materials Science and Polymer Chemistry: In materials science, this compound could be used as a functional monomer or cross-linking agent. The hydroxyl and carboxylic acid groups could be integrated into polyester (B1180765) or polyamide backbones, while the bromomethyl group remains available for post-polymerization modification. This would allow for the creation of "smart" polymers or functional surfaces, where properties like hydrophilicity, conductivity, or biocompatibility can be tuned by grafting specific molecules onto the polymer surface.

Supramolecular Chemistry and Crystal Engineering: The ability of the hydroxyl and carboxylic acid groups to form strong hydrogen bonds makes this molecule an interesting candidate for designing novel supramolecular assemblies, metal-organic frameworks (MOFs), and co-crystals. The bromomethyl group could then be used to template further reactions within the crystalline lattice.

The table below outlines potential interdisciplinary applications and the key functional group that enables each.

| Research Field | Potential Application | Enabling Functional Group(s) |

| Medicinal Chemistry | Core scaffold for PROTACs and ADCs | Bromomethyl, Carboxylic Acid, Hydroxyl |

| Polymer Science | Synthesis of functional polymers and coatings | Hydroxyl, Carboxylic Acid (for polymerization); Bromomethyl (for grafting) |

| Surface Chemistry | Covalent immobilization on surfaces | Bromomethyl, Carboxylic Acid |

| Supramolecular Chemistry | Design of functional co-crystals and MOFs | Hydroxyl, Carboxylic Acid |

| Bioconjugation | Linker for attaching molecules to proteins or peptides | Bromomethyl, Carboxylic Acid |

Q & A

Q. Table 1: Reaction Conditions for Cross-Coupling

| Reaction Type | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | THF/H₂O | 75–85 | |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | DMF | 60–70 |

Advanced: How do hydroxyl and bromomethyl groups influence the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

The hydroxyl group (–OH) can act as an electron-donating group, stabilizing intermediates via resonance. However, steric hindrance from the bromomethyl group (–CH₂Br) may slow reactions. For instance, alkylation of 3-(Bromomethyl)-2,2,5,5-tetramethyldihydro-1H-pyrrole with acrylic acid derivatives required careful control of temperature (60°C in CH₃CN) to avoid side reactions . Computational studies (e.g., DFT calculations) can predict reactivity by analyzing charge distribution and transition states .

Data Contradiction: How to resolve discrepancies in reported yields for palladium-catalyzed couplings involving this compound?

Methodological Answer:

Contradictions often arise from variations in:

- Catalyst Loading : Higher Pd concentrations (1–5 mol%) improve yields but increase costs.

- Ligands : Bulky ligands (e.g., XPhos) enhance selectivity in sterically hindered systems .

- Solvent : Polar aprotic solvents (DMF, DMSO) favor oxidative addition but may deactivate catalysts.

Systematic optimization using Design of Experiments (DoE) or high-throughput screening is recommended .

Methodological: What purification techniques isolate this compound from polar byproducts?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) to exploit solubility differences.

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate). For acidic byproducts, add 1% acetic acid to the mobile phase.

- Ion-Exchange Resins : Separate carboxylic acid derivatives using Amberlyst® A-26 (OH⁻ form) .

Advanced: How can computational modeling predict reactivity for drug design applications?

Methodological Answer:

- Docking Studies : Analyze binding affinity to biological targets (e.g., enzymes) using AutoDock Vina. For 3-(Bromomethyl)phenylboronic acid , docking into the leucyl-tRNA synthetase active site revealed hydrogen bonding with Arg⁶⁰⁹ and Tyr⁶¹⁷ .

- DFT Calculations : Predict regioselectivity by comparing activation energies for bromomethyl vs. hydroxyl group reactions. B3LYP/6-31G(d) is a common functional/basis set combination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.